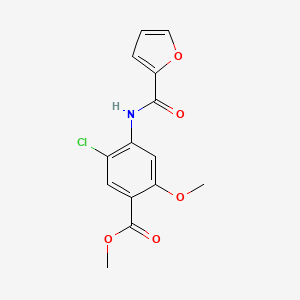

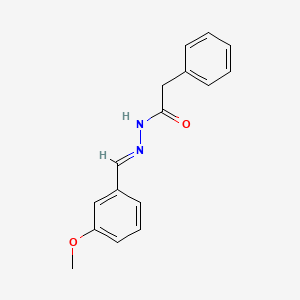

methyl 5-chloro-4-(2-furoylamino)-2-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-4-(2-furoylamino)-2-methoxybenzoate is a compound involved in various synthetic and analytical chemistry studies. Its structure and properties make it a subject of interest for researchers in the field of organic chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including acryloylation, cycloaddition, and substitution reactions. For instance, the synthesis of O-acryloylated 2,3-dihydrobenzo[b]furan derivatives involves acryloylation in anhydrous dichloromethane from corresponding furan derivatives using Lewis acid-promoted formal [3 + 2] cycloaddition reactions (Sandoval et al., 2012). Such processes highlight the complexity and versatility in synthesizing furan-containing compounds.

Molecular Structure Analysis

Molecular characterization techniques such as Fourier Transform-Infrared (FT-IR), Gas Chromatography-Mass Spectrometry (GC-MS), and X-ray diffraction (XRD) are commonly used to elucidate the structure of synthesized compounds. The crystallographic analysis can reveal details about the crystalline structure, showing how molecules align in solid form, providing insights into the molecular geometry and intermolecular interactions (Sandoval et al., 2012).

Chemical Reactions and Properties

Compounds such as methyl 5-chloro-4-(2-furoylamino)-2-methoxybenzoate may participate in various chemical reactions, including nucleophilic substitution, cycloaddition, and hydroxyalkylation. These reactions can significantly alter the chemical properties of the compound, leading to the synthesis of new derivatives with potentially different biological or physical properties. Research into reactions of furan derivatives offers insight into their reactivity and the possibility of generating novel compounds with designed functionalities (Antonov et al., 2021).

Scientific Research Applications

Synthesis of Bioactive Compounds

Research involving the synthesis of potentially bioactive compounds from visnaginone highlights the importance of chemical reactions in creating derivatives with possible therapeutic applications. The study by Abdel Hafez, Ahmed, and Haggag (2001) explores the formation of chalcones, pyrazoline, N-acetylpyrazoline, phenylpyrazoline, isoxazoline derivatives, and Mannich bases from visnaginone, underscoring the versatility of chemical transformations in drug discovery and development (Abdel Hafez, Ahmed, & Haggag, 2001).

Marine Endophytic Fungi Research

The isolation of new compounds from marine endophytic fungi, as discussed by Xia et al. (2011), exemplifies the exploration of natural sources for novel bioactive molecules. Their work on the mangrove endophytic fungus Nigrospora sp. led to the discovery of new derivatives with moderate antitumor and antimicrobial activity, highlighting the potential of marine biodiversity in contributing to pharmaceutical advancements (Xia et al., 2011).

Cardiotonic Agents

The synthesis and evaluation of 4-aroyl-1,3-dihydro-2H-imidazol-2-ones for their cardiotonic activity, as investigated by Schnettler, Dage, and Grisar (1982), provide an example of the application of synthetic chemistry in developing new therapeutic agents for cardiovascular diseases. Their research demonstrates the potential of chemical compounds to address specific health conditions, such as congestive heart failure (Schnettler, Dage, & Grisar, 1982).

Environmental and Material Sciences

The development of corrosion inhibitors based on 8-hydroxyquinoline derivatives, as conducted by Rbaa et al. (2019), illustrates the application of chemical compounds in material science, particularly in protecting metals against corrosion. This research not only contributes to extending the lifespan of materials but also to reducing economic losses and environmental impact associated with corrosion (Rbaa et al., 2019).

properties

IUPAC Name |

methyl 5-chloro-4-(furan-2-carbonylamino)-2-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO5/c1-19-12-7-10(9(15)6-8(12)14(18)20-2)16-13(17)11-4-3-5-21-11/h3-7H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQQDBIXVPXGFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-chloro-4-(2-furoylamino)-2-methoxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5547729.png)

![8-{[2-(3,4-diethoxyphenyl)ethyl]amino}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5547731.png)

![N-ethyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5547749.png)

![(4aS*,7aR*)-1-(5-methoxy-2-furoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547754.png)

![4-{[({2,2,2-trichloro-1-[(3-methoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B5547763.png)

![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5547775.png)

![(1R*,3S*)-7-(1,3-benzothiazol-6-ylcarbonyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5547782.png)

![5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B5547821.png)

![1-isopropyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547843.png)